molecular formula C15H14O2 B030599 1-(4-Methoxyphenyl)-2-phenylethanone CAS No. 1023-17-2

1-(4-Methoxyphenyl)-2-phenylethanone

Cat. No. B030599
CAS RN: 1023-17-2
M. Wt: 226.27 g/mol
InChI Key: PLALKSRAHVYFOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(4-Methoxyphenyl)-2-phenylethanone often involves strategic reactions that introduce specific functional groups. For example, the crystal structure of 2-(4-methoxybenzylthio)-1-phenylethanone and related compounds reveals the importance of heterocyclic structures in biological activities, showcasing the diverse synthetic routes employed for such molecules (Heravi et al., 2009).

Molecular Structure Analysis

The detailed molecular structure, including conformational disorder in the methoxy groups and the non-planar nature of specific rings, is crucial for understanding the physical and chemical properties of compounds like 1-(4-Methoxyphenyl)-2-phenylethanone. The crystal structure analyses provide insights into the arrangement and interactions within these molecules (Akkurt et al., 2003).

Chemical Reactions and Properties

1-(4-Methoxyphenyl)-2-phenylethanone and its derivatives undergo various chemical reactions, leading to the formation of complex structures with interesting properties. For instance, the compound undergoes dehydrochlorination in acetonitrile to yield trans-p-methoxy stilbene, demonstrating the influence of electron-donating groups and charge delocalization on reaction mechanisms (Kumar & Balachandran, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on similar compounds emphasize the role of intermolecular forces, such as hydrogen bonding and π-π stacking interactions, in determining these properties (Nye et al., 2013).

Chemical Properties Analysis

The chemical behavior, including reactivity and stability, of 1-(4-Methoxyphenyl)-2-phenylethanone is closely related to its functional groups and molecular geometry. Studies highlight the synthesis and reactions of derivatives, showcasing the versatility and range of chemical transformations possible with such structures (Pimenova et al., 2003).

Scientific Research Applications

Application

“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the synthesis of tetra-substituted imidazole, which has antioxidant and antimicrobial properties .

Method

The compound is synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole is then reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .

Results

The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to the ligand against various strains of bacteria and fungi . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .

2. Synthesis of Heterocyclic Compounds

Application

“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the synthesis of heterocyclic compounds, specifically 1,2,3-triazoles .

Method

A reaction of equimolar equivalents of “1-(4-Methoxyphenyl)-2-phenylethanone” and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produces a specific 1,2,3-triazole .

Results

The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

3. Photolysis Studies

Application

“1-(4-Methoxyphenyl)-2-phenylethanone” is used to study the steady-state and nanosecond, laser-flash photolysis .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Application

“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

Method

A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produces the compound .

Results

The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

5. Fragrance and Flavoring Agent

Application

“1-(4-Methoxyphenyl)-2-phenylethanone”, also known as Acetanisole, is used as a fragrance and a flavoring agent in food . It has an aroma described as sweet, fruity, nutty, and similar to vanilla .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The specific results or outcomes obtained are not detailed in the source .

6. Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl)ethanol

Application

“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl)ethanol .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Application

“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

Method

A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produces the compound .

Results

The structure of the synthesized compound was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

5. Fragrance and Flavoring Agent

Application

“1-(4-Methoxyphenyl)-2-phenylethanone”, also known as Acetanisole, is used as a fragrance and a flavoring agent in food . It has an aroma described as sweet, fruity, nutty, and similar to vanilla .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The specific results or outcomes obtained are not detailed in the source .

6. Biocatalytic Production of Enantiopure (S)-1-(4-Methoxyphenyl)ethanol

Application

“1-(4-Methoxyphenyl)-2-phenylethanone” is used in the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl)ethanol .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxypropiophenone, indicates that it is considered hazardous. It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLALKSRAHVYFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907346
Record name 1-(4-Methoxyphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-phenylethanone

CAS RN

1023-17-2
Record name 1023-17-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Methoxyphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 10.8 g (0.10 mole) methoxybenzene and 13.9 g. (0.09 mole) phenylacetyl chloride in 1.0 1. methylene chloride there are added, by small amounts, 13.3 g. (0.10 mole) aluminium chloride at room temperature and with strong agitation. The reaction mixture is agitated for a further 2 hours and then is poured onto ice and 50 ml. hydrochloric acid are added. After separation of the organic phase, the aqueous solution is shaken out twice with 500 ml. methylene chloride each time, the combined organic phases are washed with water and the solvent is removed in vacuo. The smeary residue is freed of the volatile components by steam distillation and the remaining solid is crystallized from ethanol after filtration and washing with water. Obtained are colorless crystals having a melting point of 75° C.; Rf 0.7 [CHCl3 /CH3OH (9/1)]; yield: 18.3 g. (90%).
Quantity
10.8 g
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reactant
Reaction Step One
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0.09 mol
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reactant
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0.1 mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of methanesulfonic acid (100 g) and P2O5 (10 g) was stirred at 50°-60° C. until solution was complete, then cooled to room temperature. To this was added phenylacetic acid (2.0 g) and anisole (4.00 g). The mixture was stirred at 50°-60° C. for 90 minutes, cooled to room temperature and poured into ice water (1.2 L). The solution was made basic by gradual addition of solid sodium bicarbonate, then extracted into ethyl acetate (800 mL). The ethyl acetate was dried over magnesium sulfate and evaporated to give 3.88 grams of crude product. This crude product was chromatographed on silica gel eluting with 2% ethyl acetate in hexane, to obtain 2.92 grams of 1-(4-methoxyphenyl)-2-phenylethanone.
Quantity
100 g
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reactant
Reaction Step One
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10 g
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reactant
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2 g
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reactant
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4 g
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reactant
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[Compound]
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ice water
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1.2 L
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Phenylacetyl chloride (30.9 g, 0.2 mol) in CH2Cl2 (100 ml) was added dropwise to a solution of AlCl3 (32 g, 0.24 mol) and anisole (21.6 g, 0.2 mol) in CH2Cl2 (400 ml) at room temperature. The reaction was complete (by TLC) after 4 hours and was poured over an ice; 10% HCl slurry. The organic layer was washed with H2O and brine, dried over MgSO4, and the solvent was removed under reduced pressure. The crude solid was chromatographed SiO2 (1500 g), eluting with toluene to afford 11 (20.2 g, 63.7%, para isomer), m.p. 74°-75.5° C.
Quantity
30.9 g
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reactant
Reaction Step One
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Quantity
32 g
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reactant
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21.6 g
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reactant
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100 mL
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solvent
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400 mL
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solvent
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ice
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reactant
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Yield
63.7%

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